methyl (RS)-2-amino-5-mercaptopentanoate
Description
Methyl (RS)-2-amino-5-mercaptopentanoate is a chiral organosulfur compound characterized by a pentanoate backbone with a methyl ester group at the terminal carboxyl, an amino group at position 2, and a thiol (-SH) group at position 3. The (RS) designation indicates a racemic mixture of the R and S enantiomers.
Properties
CAS No. |
144073-03-0 |
|---|---|
Molecular Formula |
C6H13NO2S |
Synonyms |
Norvaline,5-mercapto-,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl (RS)-2-amino-5-mercaptopentanoate with structurally related compounds based on molecular features, solubility, and applications:
Key Observations :
- Lipophilicity: The methyl ester in the target compound enhances membrane permeability compared to carboxylic acid analogs like (S)-4-amino-5-mercaptopentanoic acid.
- Chirality: Unlike enantiopure (S)-4-amino-5-mercaptopentanoic acid, the racemic nature of the target compound may complicate biological activity but broaden synthetic utility.
- Reactivity : The thiol group enables disulfide bond formation or metal chelation, similar to 2-mercaptoacetamide.
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